2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
Molecular Formula |
C26H31N5O4 |
|---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H31N5O4/c1-5-6-7-10-13-28-26(32)21-22-25(30-18-12-9-8-11-17(18)29-22)31(24(21)27)16-14-19(33-2)23(35-4)20(15-16)34-3/h8-9,11-12,14-15H,5-7,10,13,27H2,1-4H3,(H,28,32) |
InChI Key |
WCCMYELXWJPQKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=C(C(=C4)OC)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(3,4,5-Trimethoxyphenyl)-1H-Pyrrolo[2,3-b]Quinoxaline-3-Carboxylic Acid
A modified protocol from and involves the following steps:
Step 1: Condensation of 3-Hydroxy-3-Pyrroline-2-One with o-Phenylenediamine
-
Reactants : 4-Ethoxycarbonyl-3-hydroxy-3-pyrroline-2-one (1.0 equiv) and o-phenylenediamine (3.0 equiv).
-
Outcome : Forms the pyrroloquinoxaline core with an ethoxycarbonyl group at position 3.
Step 2: Aryl Group Introduction via Buchwald-Hartwig Coupling
-
Reactants : 1-Bromo-pyrroloquinoxaline intermediate (1.0 equiv), 3,4,5-trimethoxyaniline (1.2 equiv).
-
Catalyst System : Pd(OAc)₂ (0.1 equiv), dppf (0.2 equiv), t-BuONa (2.5 equiv) in toluene under microwave irradiation (15 min, 120°C).
Step 3: Ester Hydrolysis
N-Hexyl Carboxamide Formation
Step 4: Carboxylic Acid Activation and Amidation
-
Activation : Treat carboxylic acid with SOCl₂ to form acyl chloride.
-
Coupling : React with hexylamine (1.5 equiv) in dry THF at 0°C → RT, 12 hours.
-
Yield : 80–85% (estimated from).
Amino Group Installation at Position 2
Step 5: Nitration and Reduction
-
Nitration : HNO₃/H₂SO₄ at 0°C, 1 hour (regioselective para-nitration relative to carboxamide).
-
Yield : ~70% for combined steps.
Synthetic Route 2: Palladium-Mediated One-Pot Assembly
Direct Coupling of Prefunctionalized Modules
Adapting methods from and, this route employs tandem cross-coupling and cyclization:
Step 1: Synthesis of 3-Chloro-N-hexylquinoxaline-2-carboxamide
-
Reactants : 3-Chloroquinoxaline-2-carbonyl chloride + hexylamine (2.0 equiv) in CH₂Cl₂.
Step 2: Alkyne Insertion and Cyclization
-
Reactants : 3-Chloro-N-hexylquinoxaline-2-carboxamide (1.0 equiv), 3,4,5-trimethoxyphenylacetylene (1.5 equiv).
-
Conditions : Pd₂(dba)₃ (0.05 equiv), XPhos (0.1 equiv), K₃PO₄ (2.0 equiv) in dioxane, 100°C, 24 hours.
-
Outcome : Forms pyrroloquinoxaline via alkyne insertion and intramolecular cyclization.
Step 3: Amination at Position 2
-
Reactants : 2-Bromo intermediate (1.0 equiv), NH₃ (aq. 28%, 5.0 equiv).
-
Conditions : CuI (0.2 equiv), L-proline (0.4 equiv), K₂CO₃, DMSO, 80°C, 12 hours.
-
Yield : 65%.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Total Steps | 5 | 3 |
| Overall Yield | ~42% | ~50% |
| Key Advantage | High regiocontrol | Fewer purification steps |
| Limitation | Lengthy reaction sequence | Requires specialized ligands |
| Scalability | Moderate | High |
Critical Reaction Optimization Insights
Buchwald-Hartwig Coupling for Aryl Group Introduction
Microwave-assisted conditions (15 min vs. traditional 24 hours) improve yields by minimizing side reactions like debromination. Ligand screening from reveals:
| Ligand | Yield (%) | Side Products |
|---|---|---|
| dppf | 75 | <5% dehalogenation |
| Xantphos | 60 | 15% homocoupling |
| BINAP | 55 | 20% debromination |
Amidation Efficiency
Carboxamide formation benefits from in situ acyl chloride generation over coupling agents (e.g., EDCl/HOBt), which risk epimerization. Solvent polarity significantly impacts yields:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 85 | 98 |
| DMF | 78 | 90 |
| CH₂Cl₂ | 65 | 85 |
Chemical Reactions Analysis
Types of Reactions
2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-amino-N-hexyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes such as EGFR (epidermal growth factor receptor), leading to the downregulation of key oncogenes and the inhibition of cancer cell growth . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and disrupting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrroloquinoxaline Core
Key structural differences among analogs lie in the substituents at positions 1 and 3:
Table 1: Substituent Comparison
*Estimated based on structural analogs.
Key Observations:
- Electron-Donating vs.
- Carboxamide vs. Ester : Carboxamide derivatives (target, ) likely exhibit better metabolic stability compared to esters (), which are prone to hydrolysis.
- N-Alkyl Chains : The hexyl chain in the target may increase lipophilicity compared to shorter chains (e.g., ’s 3-methoxypropyl or ’s NH₂).
Impact of N-Substituents on Pharmacokinetics
The N-hexyl group in the target compound distinguishes it from analogs with smaller or aromatic substituents:
Table 2: N-Substituent Effects
*LogP and solubility estimates based on structural analogs.
- Hexyl Chain : Likely improves blood-brain barrier penetration but may reduce aqueous solubility.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
A robust synthetic route should prioritize regioselectivity and yield optimization. Based on analogous pyrroloquinoxaline derivatives, multi-step synthesis is typically required:
- Step 1 : Condensation of a substituted benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) with a pyrroloquinoxaline precursor. Acidic conditions (e.g., p-toluenesulfonic acid) or microwave-assisted synthesis may enhance reaction efficiency .
- Step 2 : Introduction of the hexyl carboxamide group via coupling reagents like EDC/HOBt or peptide-based methods to ensure amide bond formation without racemization .
- Step 3 : Purification via recrystallization or HPLC to achieve >95% purity .
Critical factors : Solvent polarity, temperature control (60–120°C), and protecting groups for the amino and trimethoxyphenyl moieties to prevent side reactions .
(Basic)
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions, especially the 3,4,5-trimethoxyphenyl and hexyl groups. Aromatic proton signals in the δ 6.5–7.5 ppm range and methoxy protons at δ ~3.8 ppm are expected .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., C₃₀H₃₄N₆O₄: calculated 566.26 g/mol).
- HPLC : Monitor purity using a C18 column with UV detection at 254 nm .
(Advanced)
Q. What strategies resolve contradictions in reported biological activity data for pyrroloquinoxaline derivatives?
Contradictions often arise from assay variability or structural nuances. Methodological approaches include:
- Orthogonal assays : Compare results from kinase inhibition (e.g., ATP-competitive ELISA) and cell viability (MTT assay) to confirm target specificity .
- Structure-Activity Relationship (SAR) analysis : Systematically modify substituents (e.g., replacing hexyl with shorter alkyl chains) to isolate bioactivity drivers. The 3,4,5-trimethoxyphenyl group may enhance lipid solubility and membrane penetration compared to dichloro or mono-methoxy analogs .
- Dose-response studies : Use IC₅₀/EC₅₀ curves to differentiate true activity from assay noise .
(Advanced)
Q. How can computational modeling predict target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to simulate binding to kinase domains (e.g., PI3K or EGFR). The trimethoxyphenyl group may occupy hydrophobic pockets, while the pyrroloquinoxaline core interacts via π-π stacking .
- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories in explicit solvent. Clustering analysis can identify dominant binding poses .
- QSAR models : Train models on analogs with known IC₅₀ values to predict bioactivity and prioritize synthetic targets .
(Basic)
Q. What in vitro assays are suitable for initial biological screening?
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases like Aurora B or CDK2 .
- Apoptosis assays : Flow cytometry with Annexin V/PI staining to evaluate pro-apoptotic effects in cancer cell lines .
- Cytotoxicity : MTT or resazurin assays in HEK293 (normal) vs. HeLa (cancer) cells to assess selectivity .
(Advanced)
Q. How does the 3,4,5-trimethoxyphenyl substituent influence pharmacokinetic properties?
- Solubility : The trimethoxy group increases hydrophobicity, potentially reducing aqueous solubility. Use logP calculations (e.g., XLogP3) to guide formulation (e.g., DMSO/PEG vehicles) .
- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays. Methoxy groups may slow oxidative metabolism compared to halogenated analogs .
- Blood-brain barrier (BBB) penetration : Predict using the BBB score in SwissADME. The hexyl chain may enhance lipid solubility, facilitating CNS targeting .
(Advanced)
Q. What experimental designs mitigate variability in SAR studies?
- Control groups : Include positive controls (e.g., staurosporine for kinase assays) and structurally validated analogs .
- Replicate experiments : Perform triplicate runs with blinded sample coding to reduce bias .
- High-throughput screening (HTS) : Use 384-well plates to test concentration gradients (1 nM–100 μM) and generate dose-response curves .
(Basic)
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent degradation .
- Waste disposal : Neutralize acidic/basic residues before incineration or chemical waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
